molecular formula C5H10ClN3O B11821700 4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride

4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride

Cat. No.: B11821700
M. Wt: 163.60 g/mol
InChI Key: NHMBCILBNZBUNQ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride is a cyclic urea derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and other polar solvents.

Preparation Methods

The synthesis of 4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of unsaturated acyclic amides or ureas. For instance, the intramolecular cyclization of urea derivatives can lead to the formation of tetrahydropyrimidinones . Another method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .

Chemical Reactions Analysis

4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit the functions of tubulin and norepinephrine, which are crucial for cell division and neurotransmission, respectively . The compound’s antioxidant and antimicrobial activities are attributed to its ability to interact with and neutralize reactive oxygen species and microbial enzymes.

Comparison with Similar Compounds

4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse applications and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

4-imino-1-methyl-1,3-diazinan-2-one;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H2,1H3,(H2,6,7,9);1H

InChI Key

NHMBCILBNZBUNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=N)NC1=O.Cl

Origin of Product

United States

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